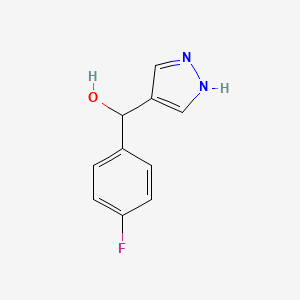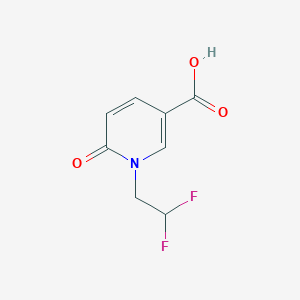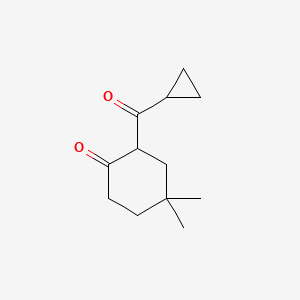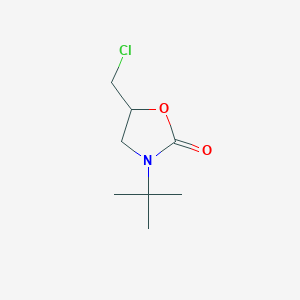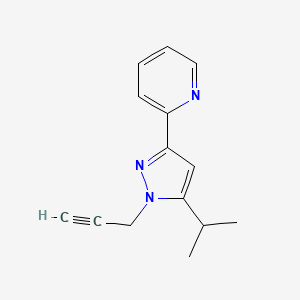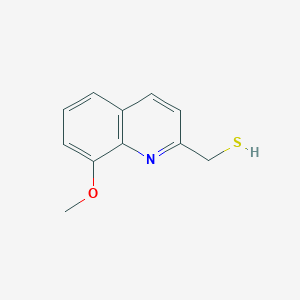
tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a piperidine ring, a phenyl group, and a tert-butyl ester, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate typically involves the use of chiral starting materials and enantioselective reactions. One common method includes the conjugate addition of an iminolactone chiral glycine derivative to tert-butyl crotonate . This reaction is performed under controlled conditions to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions
tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- (2S,3R)-3-(Benzyloxy)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N-dimethylbutanamide
- tert-Butyl [(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate
Uniqueness
tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a piperidine ring, phenyl group, and tert-butyl ester makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC 名称 |
tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-7-10-13(18)14(17)12-8-5-4-6-9-12/h4-6,8-9,13-14,18H,7,10-11H2,1-3H3/t13-,14+/m1/s1 |
InChI 键 |
ATJRDIDZQTXJLY-KGLIPLIRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]([C@@H]1C2=CC=CC=C2)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B15276093.png)
![1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15276097.png)
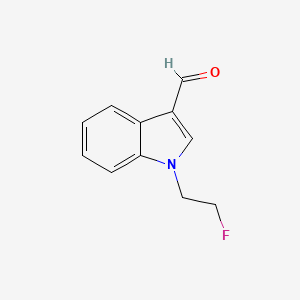
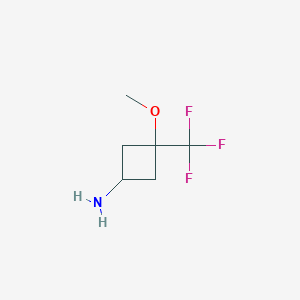
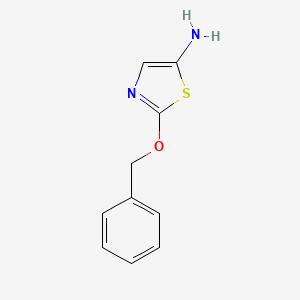

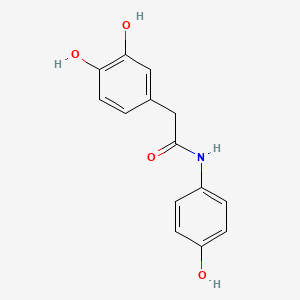
![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
